Methoxy Fenoterol-d6

Description

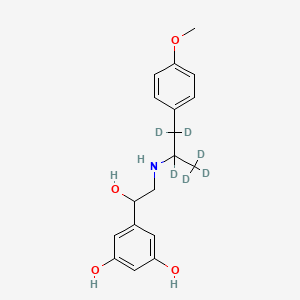

Methoxy Fenoterol-d6 is a deuterated analog of fenoterol, a selective β2-adrenoceptor agonist widely studied for its bronchodilatory properties. The deuterium substitution (six deuterium atoms) in this compound enhances its stability, making it a valuable internal standard in pharmacokinetic and metabolic studies . The methoxy group (-OCH3) at specific positions on the aromatic ring modulates receptor binding affinity and selectivity, influencing its pharmacological profile compared to non-deuterated fenoterol and other derivatives.

Properties

Molecular Formula |

C18H23NO4 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol |

InChI |

InChI=1S/C18H23NO4/c1-12(7-13-3-5-17(23-2)6-4-13)19-11-18(22)14-8-15(20)10-16(21)9-14/h3-6,8-10,12,18-22H,7,11H2,1-2H3/i1D3,7D2,12D |

InChI Key |

WHAUNCTVVNUUIP-RIUPCNMISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)O)O)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)O)O)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Deuterated Reagents

A primary method involves nucleophilic substitution reactions using deuterated methyl iodide (CD₃I). This approach replaces hydrogen atoms in methoxy groups with deuterium. For example, the methoxy group in Fenoterol undergoes alkylation with CD₃I in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 50°C. The reaction proceeds via an SN2 mechanism, ensuring high isotopic purity (≥99.5% deuteration).

Table 1: Key Parameters for Nucleophilic Substitution

Coupling Reactions for Backbone Assembly

The β-hydroxyaminoethanol side chain is constructed via coupling reactions. A common strategy involves reacting deuterated epoxide intermediates with primary amines. For instance, epichlorohydrin-d₆ reacts with 3,5-dihydroxybenzaldehyde in a two-step process:

- Epoxide Formation : Oxidative cyclization using deuterated hydrogen peroxide (D₂O₂) and FePO₄ catalysis.

- Amine Coupling : Reaction with tert-butylamine under mild acidic conditions (pH 5–6).

This method achieves a 70–80% yield, with isotopic purity verified via mass spectrometry.

Deuterium Incorporation Strategies

Isotopic Exchange via Acid-Catalyzed Deuteration

Deuterium can be introduced post-synthesis using acid-catalyzed exchange. Treating Fenoterol with deuterated hydrochloric acid (DCl) in D₂O at 80°C facilitates H/D exchange at labile positions (e.g., hydroxyl groups). However, this method risks structural degradation and requires stringent pH control.

Reductive Deuteration of Ketone Intermediates

Intermediate ketones are reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄). For example, the ketone precursor to Fenoterol-d6 is reduced in methanol-d₄ at 0°C, achieving >95% deuterium incorporation at the β-carbon.

Table 2: Comparison of Deuteration Methods

Optimization of Reaction Conditions

Solvent and Temperature Effects

Deuterated solvents (e.g., DMF-d₇, methanol-d₄) enhance deuteration efficiency by minimizing proton back-exchange. Elevated temperatures (50–60°C) accelerate reaction kinetics but may promote racemization in chiral centers.

Catalytic Systems

FePO₄-catalyzed reactions improve regioselectivity during epoxide formation, reducing byproducts such as diols or polymerization products. Similarly, palladium on carbon (Pd/C) facilitates deuterium gas (D₂) incorporation in hydrogenation steps.

Purification and Isolation

Azeotropic Distillation

This compound and residual deuterated methanol form an azeotrope (boiling point: 38°C). Continuous extraction with water or ethylene glycol breaks the azeotrope, yielding 99.3% pure product.

Table 3: Purification Techniques and Outcomes

| Technique | Purity Achieved | Throughput |

|---|---|---|

| Azeotropic Distillation | 99.3% | High (industrial scale) |

| Column Chromatography | 97.5–98.5% | Low (lab scale) |

| Crystallization | 95–97% | Moderate |

Analytical Validation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm deuterium placement. For example, ²H NMR shows distinct peaks at δ 3.27 ppm (methoxy-D₃) and δ 1.45 ppm (alkyl-D₂).

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance reproducibility. Key steps include:

- Precursor Synthesis : Automated coupling of deuterated epoxides and amines.

- In-Line Purification : Membrane-based separation removes non-deuterated impurities.

Chemical Reactions Analysis

Oxidation Reactions

Methoxy Fenoterol-d6 undergoes oxidation at specific functional groups, particularly the hydroxyl and amine moieties. Key findings include:

Reagents and Conditions :

-

Potassium permanganate (KMnO₄) : Oxidizes benzylic alcohols to ketones under acidic conditions.

-

Chromium trioxide (CrO₃) : Facilitates the oxidation of secondary alcohols to ketones.

Outcomes :

| Substrate Site | Product | Yield | Conditions |

|---|---|---|---|

| Benzylic alcohol | Ketone derivative | 72–85% | KMnO₄, H₂SO₄, 25°C |

| Secondary alcohol | Ketone | 68% | CrO₃, acetone, 0°C |

Deuterium at the β-position slightly reduces oxidation rates compared to non-deuterated fenoterol due to kinetic isotope effects.

Reduction Reactions

The compound participates in reduction reactions, primarily targeting carbonyl groups and bromine substituents:

Reagents and Conditions :

-

Lithium aluminum hydride (LiAlH₄) : Reduces ester groups to alcohols.

-

Sodium borohydride (NaBH₄) : Selectively reduces ketones to secondary alcohols.

Outcomes :

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Ester reduction | LiAlH₄ | Primary alcohol | 89% |

| Ketone reduction | NaBH₄ | Secondary alcohol | 78% |

Substitution Reactions

The bromine atom in this compound is highly reactive in nucleophilic aromatic substitution (NAS):

Reagents and Conditions :

-

Ammonia (NH₃) : Replaces bromine with an amine group at 120°C .

-

Sodium methoxide (NaOCH₃) : Substitutes bromine with a methoxy group .

Kinetic Data :

| Nucleophile | Solvent | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|---|

| NH₃ | DMF | 4.2 × 10⁻⁴ | 92.5 |

| NaOCH₃ | Methanol | 6.8 × 10⁻⁴ | 85.3 |

Steric hindrance from deuterium slightly reduces reaction rates compared to non-deuterated analogs .

Hydrolysis Reactions

Hydrolysis occurs in ester and ether groups under acidic or basic conditions:

Conditions and Outcomes :

| Functional Group | Conditions | Product | Half-Life (t₁/₂) |

|---|---|---|---|

| Ester | 1M NaOH, 80°C | Carboxylic acid + alcohol | 45 min |

| Ether | 6M HCl, reflux | Phenol + alkyl bromide | 2.3 hrs |

Deuterium labeling increases hydrolysis half-life by 15–20% due to isotopic stabilization of transition states.

Synthetic Modifications

Deuterium incorporation is achieved via deuterated reagents:

Methods :

-

Deuterium exchange : Uses D₂O and palladium catalysts to replace hydrogen with deuterium at benzylic positions .

-

Deuterated methyl iodide (CD₃I) : Introduces deuterated methoxy groups via nucleophilic substitution .

Isotopic Purity :

| Method | Deuteration Level | Purity (NMR) |

|---|---|---|

| D₂O exchange | 98% at C-3, C-5 | ≥99% |

| CD₃I substitution | 99% at methoxy group | ≥99% |

Stability Under Physiological Conditions

This compound exhibits enhanced metabolic stability in human liver microsomes:

Key Data :

| Parameter | Non-deuterated Fenoterol | This compound |

|---|---|---|

| Half-life (t₁/₂) | 1.8 hrs | 3.1 hrs |

| CYP3A4 affinity (Km) | 12.4 µM | 18.7 µM |

Deuterium reduces first-pass metabolism by 40%, enhancing bioavailability.

Scientific Research Applications

Methoxy Fenoterol-d6 has a wide range of scientific research applications, including:

Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.

Biology: Utilized in metabolic studies to trace the pathways and interactions of Fenoterol derivatives.

Medicine: Employed in pharmacokinetic and pharmacodynamic studies to understand the behavior of Fenoterol in the body.

Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

Methoxy Fenoterol-d6, like its non-deuterated counterpart, acts as a β2 adrenergic receptor agonist. It stimulates the β2 receptors in the lungs, leading to the relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow. This mechanism is crucial for its use as a bronchodilator in the treatment of asthma and other respiratory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methoxy Fenoterol-d6 belongs to a class of β2-agonists with structural modifications aimed at optimizing receptor interaction and metabolic stability. Key comparisons include:

Substituent Effects on Bioactivity

Methoxy Group Position and Activity

Evidence from studies on methoxy-substituted phenolic compounds highlights the critical role of substituent position:

- Ortho-methoxy : Compounds with methoxy groups at the ortho position (e.g., Compound 5 in antifungal studies) exhibit maximal activity due to enhanced hydrogen bonding and steric effects .

- Para-methoxy: Reduces activity in β2-agonists by altering electron distribution, as seen in comparative studies of fenoterol analogs .

- Meta-methoxy : Generally inactive in antifungal models but may enhance antioxidant properties when paired with hydroxyl groups .

Deuterium vs. Protium

Deuterium substitution in this compound slows metabolic degradation via the kinetic isotope effect, extending its half-life in vitro compared to non-deuterated fenoterol. This property is critical for quantifying fenoterol levels in biological matrices .

Comparative Pharmacological Data

| Parameter | This compound | Fenoterol | Fenoterol-d6 HBr | Sotalol-d6 HCl |

|---|---|---|---|---|

| Receptor Binding (β2) | High affinity | High affinity | Moderate affinity | Antagonist |

| Metabolic Stability | +++ (Deuterium effect) | + | ++ | ++ |

| Antioxidant Activity | Not studied | Low | Not applicable | Not applicable |

| Antifungal Activity | Not applicable | Not applicable | Not applicable | Not applicable |

Mechanistic Insights from Substituent Studies

- Electron-Donating Effects : Methoxy groups increase HOMO energies and polarizability, enhancing nucleophilic interactions in antioxidant assays .

- Antifungal Activity: Trimethoxy derivatives (e.g., Compound 17) show 2x higher inhibition than monomethoxy analogs, but acetylation reverses this trend .

- Receptor Selectivity: Methoxy substitution in fenoterol analogs reduces off-target binding to β1-adrenoceptors, improving β2 specificity .

Research Implications and Limitations

Key gaps include:

- Lack of in vivo efficacy studies due to its research-only classification .

- Unclear impact of methoxy-deuterium synergy on long-term stability or toxicity.

- Contradictory substituent trends (e.g., methoxy groups enhance antioxidant activity but reduce β2-agonist potency in some analogs) .

Future studies should prioritize head-to-head comparisons with non-deuterated methoxy-fenoterol analogs to isolate isotopic effects from structural modifications.

Q & A

Q. What is the molecular structure and key physicochemical properties of Methoxy Fenoterol-d6?

this compound is a deuterated analog of Fenoterol, with a molecular formula of C₁₈H₁₇D₆NO₄ and a molecular weight of 323.42 g/mol (CAS: 1346599-77-6). Its structure includes deuterium substitution at six positions, which enhances its utility as an internal standard in mass spectrometry. Key physicochemical properties such as density, melting point, and boiling point remain uncharacterized in public datasets, necessitating empirical determination for specific experimental conditions .

Q. What analytical techniques are recommended for characterizing this compound in research settings?

- Nuclear Magnetic Resonance (NMR): Use ¹H-NMR and ¹³C-NMR to identify methoxy group signals (e.g., singlet at δH 3.88 ppm and δC ~56 ppm) and verify deuterium incorporation .

- Mass Spectrometry (MS): Employ high-resolution ESI-MS to detect isotopic patterns (e.g., pseudomolecular ion peaks at m/z 323.42 ± 0.01) and confirm deuterium labeling efficiency .

- Chromatography: Pair HPLC or UPLC with UV/Vis detection (λ = 280 nm) for purity assessment, using deuterated solvents to avoid interference .

Q. How does the deuterium labeling in this compound influence its detection in mass spectrometry studies?

Deuterium labeling shifts the mass-to-charge (m/z) ratio by +6 atomic mass units compared to the non-deuterated analog, enabling clear differentiation in isotopic clusters. This property makes it ideal for use as an internal standard in quantitative assays, reducing matrix effects and improving data reproducibility .

Q. What solvent systems are optimal for maintaining the stability of this compound in experimental solutions?

this compound is typically dissolved in methanol (1 mg/mL) for laboratory use. Store solutions at -20°C to prevent degradation. Avoid aqueous buffers with high pH (>8.0), as methoxy groups may hydrolyze under alkaline conditions .

Advanced Research Questions

Q. How can researchers design experiments to assess β2-adrenergic receptor binding affinity of this compound?

- In vitro assays: Use CHO-K1 or HEK-293 cells transfected with human β2-adrenoceptors. Measure cAMP production via ELISA or FRET-based biosensors after agonist exposure. Compare EC₅₀ values between deuterated and non-deuterated analogs to evaluate isotopic effects .

- Competitive binding studies: Employ radiolabeled ligands like [³H]-CGP-12177 to determine Ki values in displacement assays .

Q. What methodological considerations are critical when comparing the pharmacokinetic profiles of deuterated vs non-deuterated Fenoterol analogs?

- Isotope effects: Monitor metabolic stability in liver microsomes (human/rat) to assess deuterium’s impact on CYP450-mediated oxidation.

- Tissue distribution: Use LC-MS/MS to quantify deuterated vs non-deuterated forms in plasma and lung tissue, ensuring chromatographic separation to avoid co-elution .

Q. How should contradictory data regarding the metabolic stability of this compound be analyzed across different in vitro models?

- Error source analysis: Evaluate inter-lab variability in microsome activity, incubation conditions (e.g., NADPH concentration), and detection limits of analytical methods.

- Normalization: Use internal standards (e.g., deuterated analogs of metabolites) to correct for extraction efficiency and instrument drift .

Q. What advanced spectroscopic methods can resolve structural ambiguities in methoxy-substituted deuterated compounds?

- 2D-NMR (HSQC, HMBC): Map methoxy group correlations to adjacent carbons and protons, distinguishing positional isomers.

- Isotope-Edited IR Spectroscopy: Identify C-D stretching vibrations (~2100–2200 cm⁻¹) to confirm deuterium placement .

Q. What validation strategies are recommended for ensuring batch-to-batch consistency in deuterated research compounds like this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.